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Introduction

2-[2-(Methoxycarbonyl)phenyl]acetic acid, also known as homophthalic acid monomethyl
ester, is a valuable building block in organic synthesis, particularly in the preparation of more
complex pharmaceutical intermediates. Its chemical structure, featuring both a carboxylic acid
and a methyl ester on a disubstituted benzene ring, presents a unique spectral fingerprint. This
guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data for this compound. The interpretation of these spectra is
crucial for confirming its identity, purity, and for understanding its chemical behavior in various
applications, including drug development. The methodologies for acquiring this spectral data
are also detailed, providing a comprehensive resource for researchers and scientists.

Molecular Structure and Spectroscopic Overview

The structure of 2-[2-(Methoxycarbonyl)phenyl]acetic acid (Ci0H1004, Molar Mass: 194.18
g/mol ) is foundational to understanding its spectral properties. The ortho-substitution on the
benzene ring, with a methoxycarbonyl group and an acetic acid moiety, dictates the chemical
environment of each atom and, consequently, its interaction with different spectroscopic
techniques.
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Caption: Molecular structure of 2-[2-(Methoxycarbonyl)phenyl]acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 2-[2-(Methoxycarbonyl)phenyl]acetic acid, both *H and 2C NMR provide
critical information for structural confirmation.

'H NMR Spectroscopy

The proton NMR spectrum of 2-[2-(Methoxycarbonyl)phenyl]acetic acid is predicted to show
distinct signals for the aromatic protons, the methylene protons of the acetic acid group, the
methyl protons of the ester, and the acidic proton of the carboxylic acid. Due to the ortho-
substitution, the aromatic region will display a complex splitting pattern.

Predicted Chemical

Proton Assignment _ Multiplicity Integration
Shift (8, ppm)

Carboxylic Acid (- )
~11.0-12.0 Singlet (broad) 1H

COOH)

Aromatic Protons (Ar- ]
~7.2-8.0 Multiplet 4H

H)

Methylene (-CH2-) ~3.8 Singlet 2H

Methyl Ester (-OCHs) ~3.9 Singlet 3H

Interpretation:

o Carboxylic Acid Proton: The acidic proton of the carboxylic acid is expected to appear as a
broad singlet far downfield, typically between 10 and 13 ppm, due to hydrogen bonding and
its acidic nature.[1]

o Aromatic Protons: The four protons on the benzene ring are chemically non-equivalent and
will likely appear as a complex multiplet in the range of 7.2-8.0 ppm. The electron-
withdrawing nature of both the methoxycarbonyl and acetic acid groups will deshield these
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protons, shifting them downfield.[2] The exact splitting pattern will depend on the coupling
constants between adjacent and non-adjacent protons.

o Methylene Protons: The two protons of the methylene group adjacent to the aromatic ring
and the carboxylic acid will be deshielded and are expected to resonate as a singlet around
3.8 ppm.

» Methyl Protons: The three protons of the methyl ester group are in a different chemical
environment and will appear as a sharp singlet, predicted to be around 3.9 ppm.

For comparison, the isomeric 2-(4-(methoxycarbonyl)phenyl)acetic acid shows two doublets for
the aromatic protons at & 8.00 and 7.35 ppm, a singlet for the methyl ester at 4 3.90 ppm, and
a singlet for the methylene group at & 3.70 ppm, which supports the predicted chemical shift
ranges for the target molecule.[3]

3C NMR Spectroscopy

The 13C NMR spectrum will provide information about the carbon skeleton of the molecule. Due
to the lack of symmetry in the ortho-substituted ring, ten distinct carbon signals are expected.

Carbon Assignment Predicted Chemical Shift (8, ppm)
Carboxylic Acid Carbonyl (-COOH) ~175-178

Ester Carbonyl (-COOCH:s3) ~167 - 170

Aromatic Carbons (C-C=0 and C-CH3) ~135 - 140

Aromatic Carbons (Ar-C) ~125 - 132

Methyl Ester Carbon (-OCHs) ~52

Methylene Carbon (-CHz-) ~41

Interpretation:

e Carbonyl Carbons: Two distinct signals are expected in the downfield region for the two
carbonyl carbons. The carboxylic acid carbonyl will typically be further downfield than the
ester carbonyl.[4]
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e Aromatic Carbons: The six aromatic carbons will resonate in the 120-150 ppm range.[5] The

two carbons attached to the substituents will be quaternary and may show weaker signals.

The other four carbons will show stronger signals. The specific chemical shifts will be

influenced by the electron-withdrawing effects of the substituents.[6][7]

 Aliphatic Carbons: The methyl carbon of the ester group is expected around 52 ppm, and the

methylene carbon of the acetic acid moiety around 41 ppm.

The predicted chemical shifts are based on data for similar structures, such as 2-(4-

(methoxycarbonyl)phenyl)acetic acid, which shows signals at d 176.8 (acid C=0), 166.9 (ester
C=0), and in the aromatic region, along with signals at 52.2 (-OCHs) and 40.9 (-CH3z-).[3]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule. The IR spectrum of 2-[2-(Methoxycarbonyl)phenyl]acetic acid will be

characterized by the distinct absorption bands of the carboxylic acid and ester functional

groups.

Expected Absorption Range

Vibrational Mode Intensity
(cm~)

O-H Stretch (Carboxylic Acid) 3300 - 2500 Broad, Strong

C-H Stretch (Aromatic) 3100 - 3000 Medium

C-H Stretch (Aliphatic) 3000 - 2850 Medium

C=0 Stretch (Carboxylic Acid) 1710 - 1680 Strong

C=0 Stretch (Ester) 1750 - 1735 Strong

C=C Stretch (Aromatic) 1600 - 1450 Medium to Weak

C-0 Stretch (Ester & Acid) 1300 - 1000 Strong

O-H Bend (Carboxylic Acid) 950 - 910 Medium
Interpretation:
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o O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-
2500 cm~1, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid
dimer.[8][9][10]

o C=0 Stretches: Two distinct, strong carbonyl absorption bands will be a key feature. The
carboxylic acid carbony! will appear around 1710-1680 cm~1, while the ester carbonyl, being
less affected by hydrogen bonding, will absorb at a higher frequency, around 1750-1735
cm~1[8][9][10]

e C-O Stretches: Strong bands in the 1300-1000 cm~1 region will correspond to the C-O
stretching vibrations of both the carboxylic acid and the ester groups.

e Aromatic and Aliphatic C-H Stretches: Aromatic C-H stretching vibrations will be observed
just above 3000 cm~1, while aliphatic C-H stretches from the methylene and methyl groups
will appear just below 3000 cm~1.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its structural elucidation. The electron ionization (El) mass
spectrum of 2-[2-(Methoxycarbonyl)phenyl]acetic acid is expected to show a molecular ion
peak and several characteristic fragment ions.

Predicted Fragmentation Pattern:

m/z Proposed Fragment lon Formation Pathway
194 [C10H1004] e Molecular lon (M*e)
179 [CoH704]* Loss of *CHs

163 [CoH703]* Loss of «OCH3

149 [CsHs03]* Loss of «COOH

135 [CsH70O2]* Loss of «COOCH:
91 [C7HA]* Tropylium ion
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Interpretation:

The PubChem entry for this compound lists prominent GC-MS peaks at m/z 127, 134, 118, and
162, which suggests a complex fragmentation pattern.[11] Based on the structure, several
fragmentation pathways can be proposed:

Molecular lon: The molecular ion peak (M*e) should be observed at m/z 194.

o Loss of Methyl Radical: Fragmentation of the ester can lead to the loss of a methyl radical
(*CHs) to give a fragment at m/z 179.

o Loss of Methoxy Radical: Loss of the methoxy group (*OCHs) would result in a fragment at
m/z 163.

o Loss of Carboxyl Radical: Cleavage of the carboxylic acid group (¢«COOH) would lead to a
fragment at m/z 149.

o Loss of Methoxycarbonyl Radical: Loss of the entire methoxycarbonyl group (*COOCH:s3)
would give a fragment at m/z 135.

e Tropylium lon: A common fragmentation pathway for compounds containing a benzyl group
is the formation of the stable tropylium ion at m/z 91.[12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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